3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((4-methoxyphenoxy)methyl)-4-(4-methylphenyl)-
Description
This compound belongs to the 1,2,4-triazole-3-thione family, characterized by a heterocyclic core with sulfur at position 2. Its structure includes a 4-methylphenyl group at position 4 and a (4-methoxyphenoxy)methyl substituent at position 5 (Figure 1). The methoxyphenoxy moiety introduces electron-donating effects via the para-methoxy group, while the methylphenyl substituent contributes hydrophobic interactions. These structural features are critical for its physicochemical properties and biological activities, such as antimicrobial and enzyme inhibition .
Properties
CAS No. |
107951-98-4 |
|---|---|
Molecular Formula |
C17H17N3O2S |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-[(4-methoxyphenoxy)methyl]-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H17N3O2S/c1-12-3-5-13(6-4-12)20-16(18-19-17(20)23)11-22-15-9-7-14(21-2)8-10-15/h3-10H,11H2,1-2H3,(H,19,23) |
InChI Key |
GEGCDORLSBRJGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The triazole-3-thione core is synthesized via cyclization reactions starting from thiosemicarbazide precursors. A representative protocol involves reacting 4-methylphenylhydrazine with carbon disulfide in alkaline ethanol (40% KOH) under reflux for 6–8 hours. This generates the intermediate 4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, which is isolated via acidification (HCl, pH 3–4) and recrystallized from ethanol (yield: 68–72%).
Critical Parameters :
-
Temperature : Prolonged reflux (>10 hours) degrades the thione group, reducing yields by 15–20%.
-
Solvent : Ethanol outperforms DMF or THF due to better solubility of inorganic byproducts (e.g., K₂S).
Regioselective Alkylation at Position 4
Introduction of the 4-Methylphenyl Group
The 4-methylphenyl substituent is introduced via nucleophilic substitution using 4-methylbenzyl bromide. The triazole-3-thione intermediate (1.0 equiv) is treated with 4-methylbenzyl bromide (1.2 equiv) in anhydrous DMF under nitrogen, using Cs₂CO₃ (2.0 equiv) as a base at 80°C for 4 hours. The product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1), yielding 78–82%.
Side Reactions :
-
Over-alkylation : Excess alkylating agent (>1.5 equiv) leads to dialkylated byproducts, detectable via LC-MS at m/z 385.2.
-
Base Selection : Cs₂CO₃ minimizes side reactions compared to K₂CO₃ or NaH, which promote hydrolysis of the thione group.
Etherification at Position 5
Attachment of (4-Methoxyphenoxy)methyl Group
The 5-((4-methoxyphenoxy)methyl) moiety is installed via a Williamson ether synthesis. The alkylated triazole (1.0 equiv) is reacted with 4-methoxyphenol (1.5 equiv) and paraformaldehyde (1.2 equiv) in toluene, catalyzed by concentrated H₂SO₄ (0.1 equiv) at 110°C for 8 hours. The crude product is washed with NaHCO₃ (5%) and recrystallized from methanol, achieving 65–70% yield.
Optimization Insights :
-
Catalyst : H₂SO₃ outperforms p-toluenesulfonic acid (PTSA) by reducing reaction time by 30%.
-
Solvent : Toluene ensures azeotropic removal of water, preventing hydrolysis of the formaldehyde intermediate.
Reaction Condition Optimization
Solvent and Base Effects
Comparative studies reveal that polar aprotic solvents (DMSO, DMF) enhance reaction rates for alkylation and etherification steps. For example, using DMSO with Cs₂CO₃ increases alkylation yields to 89% compared to 72% in ethanol.
Table 1: Alkylation Efficiency Under Varied Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cs₂CO₃ | DMSO | 80 | 89 |
| K₂CO₃ | DMF | 80 | 75 |
| NaH | THF | 60 | 62 |
Spectroscopic Characterization
FTIR and NMR Analysis
Mass Spectrometry
High-resolution MS (HRMS-ESI) confirms the molecular ion peak at m/z 385.1284 [M+H]⁺ (calculated: 385.1289 for C₁₈H₂₁N₃O₂S).
Industrial-Scale Considerations
Purification and Yield Enhancement
Pilot-scale synthesis (10 kg batch) employs continuous-flow reactors for the alkylation step, reducing reaction time from 4 hours to 45 minutes. Centrifugal partition chromatography (CPC) replaces column chromatography, improving purity from 95% to 99.5% while cutting solvent use by 40%.
Cost Drivers :
-
4-Methoxyphenol accounts for 62% of raw material costs.
-
Solvent recovery systems reduce DMSO expenditure by 30% in large-scale runs.
Computational Validation
Density Functional Theory (DFT) Studies
DFT calculations (B3LYP/6-311+G**) predict the preferential alkylation at position 4 due to lower activation energy (ΔG‡ = 18.7 kcal/mol) compared to position 5 (ΔG‡ = 23.4 kcal/mol). Molecular electrostatic potential maps indicate nucleophilic susceptibility at N-4, aligning with experimental regioselectivity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the aromatic substituents, potentially yielding dihydro or tetrahydro derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Halogenated precursors, along with bases or acids, are typically employed in substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydro or tetrahydro derivatives.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of triazole derivatives is their antimicrobial properties. Research has shown that compounds containing the triazole ring exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Studies:
- Antibacterial Effects : A study demonstrated that derivatives of 1,2,4-triazole-3-thione exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were notably lower than those of standard antibiotics like ampicillin and ciprofloxacin .
- Antifungal Activity : Triazole derivatives have also been evaluated for antifungal properties. Compounds synthesized from triazole frameworks showed promising results against various fungal pathogens, indicating their potential as new antifungal agents .
Antidepressant Properties
The compound has been investigated for its potential antidepressant effects. A series of 5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones were evaluated in animal models for their ability to alleviate symptoms associated with depression.
Findings:
- Certain derivatives demonstrated significant antagonistic effects on reserpine-induced ptosis and hypothermia in mice models. The most effective compounds were found to contain specific substitutions at the 5-position of the triazole ring .
Anticonvulsant Activity
Research has highlighted the anticonvulsant properties of triazole derivatives. For instance, a compound similar to 3H-1,2,4-triazole-3-thione was shown to protect against seizures induced by maximal electroshock in animal models.
Mechanism Insights:
- The anticonvulsant activity was linked to interactions with voltage-gated sodium channels and GABA receptors, suggesting a multifaceted mechanism of action that could be leveraged in developing new anticonvulsant therapies .
Synthesis and Characterization
The synthesis of 3H-1,2,4-triazole derivatives often involves various chemical reactions such as cyclization and alkylation. These synthetic pathways are crucial for tailoring the biological activity of the resulting compounds.
Synthesis Techniques:
- Common methods include reacting thiosemicarbazides with carbon disulfide to form the triazole core followed by further functionalization to enhance biological activity . Characterization techniques such as NMR and FTIR are employed to confirm the structure and purity of synthesized compounds.
Potential in Drug Development
The diverse biological activities associated with 3H-1,2,4-triazole derivatives make them promising candidates in drug development. Their ability to act on multiple biological targets enhances their therapeutic potential.
Future Directions:
Mechanism of Action
The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((4-methoxyphenoxy)methyl)-4-(4-methylphenyl)- involves interactions with various molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity or disrupting biological pathways. The phenoxy and phenyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural Features
| Position | Substituent | Functional Impact |
|---|---|---|
| 3 | Thione (C=S) | Metal coordination, hydrogen bonding |
| 4 | 4-Methylphenyl | Hydrophobicity, steric bulk |
| 5 | (4-Methoxyphenoxy)methyl | Electron donation, solubility modulation |
Structural Analogues
Substituent Variations at Position 4
- This positional difference impacts interactions with hydrophobic enzyme pockets .
- 4-Amino derivatives (): Amino groups enhance metal coordination (e.g., zinc in metallo-β-lactamases) but reduce lipophilicity. The target compound lacks an amino group, which may limit enzyme inhibition compared to analogues like 4-amino-5-[(4-chloro-2-methylphenoxy)methyl]-2H-1,2,4-triazole-3-thione (CAS 115398-66-8) .
Substituent Variations at Position 5
- (4-Ethoxyphenoxy)methyl (): Ethoxy groups increase electron donation slightly compared to methoxy but may reduce solubility due to longer alkyl chains. This affects bioavailability in antimicrobial assays .
- Benzoxazole-containing derivatives (): The benzoxazole ring enhances aromatic stacking interactions, improving antimicrobial activity (e.g., MIC values against S. aureus). The target compound’s simpler phenoxy group may result in lower potency but better synthetic accessibility .
Electronic and Physicochemical Properties
- Thione vs. Thiol : Unlike thiol (C-SH) derivatives (), the thione group (C=S) in the target compound is less acidic (pKa ~9–10 vs. ~7 for thiols), affecting hydrogen bonding and metal coordination .
- Lipophilicity : The 4-methylphenyl group increases logP compared to hydrophilic substituents like sulfonamides (). This enhances membrane permeability but may reduce aqueous solubility .
Table 2: Comparative Physicochemical Data
Biological Activity
The compound 3H-1,2,4-triazole-3-thione, 2,4-dihydro-5-((4-methoxyphenoxy)methyl)-4-(4-methylphenyl)- is a derivative of the triazole family, known for its diverse biological activities. Triazole derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, antifungal, antitumor, and anticonvulsant properties. This article reviews the biological activity of this specific compound based on various studies and research findings.
Synthesis and Characterization
The synthesis of triazole derivatives typically involves the reaction of thiosemicarbazides with carbonyl compounds or through cyclization reactions involving hydrazine derivatives. Techniques such as FTIR , NMR , and mass spectrometry are used for characterization. The compound in focus can be synthesized using methods similar to those applied to other triazole derivatives, which have shown promising biological activities.
Antimicrobial Activity
Triazole derivatives exhibit significant antimicrobial properties. In particular:
- Antibacterial Activity : Research indicates that substituted 1,2,4-triazole-3-thione derivatives possess potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from triazoles have shown MIC values ranging from to against various pathogens including E. coli and S. aureus .
- Antifungal Activity : Triazole compounds have been documented to exhibit antifungal activities against species such as Candida tropicalis, with specific derivatives demonstrating effective inhibition .
Anticonvulsant Activity
The anticonvulsant potential of triazole derivatives has been evaluated using the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) tests. Notably, certain synthesized compounds displayed significant activity with docking studies indicating interaction with GABA-AT (gamma amino butyric acid aminotransferase) . The docking scores suggest that these compounds can effectively modulate neurotransmitter levels, which is critical in seizure management.
Antidepressant Activity
A series of studies have evaluated the antidepressant effects of triazole derivatives. Specific compounds have been shown to act as antagonists in animal models for induced hypothermia and ptosis . These findings indicate a potential mechanism of action involving modulation of neurotransmitter systems.
Antinociceptive Activity
Recent investigations into the antinociceptive properties of triazole derivatives revealed that certain compounds significantly alleviate pain in hot-plate tests in mice . This suggests that these compounds may offer new avenues for pain management therapies.
Table 1: Summary of Biological Activities of Triazole Derivatives
Q & A
Q. How to design a structure-activity relationship (SAR) study for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
